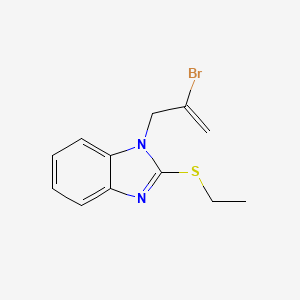
4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide, also known as MM-220, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. MM-220 belongs to the class of compounds known as cannabinoids, which are known to interact with the endocannabinoid system in the body.
Mechanism of Action
4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide interacts with the endocannabinoid system in the body, specifically the CB2 receptor. The CB2 receptor is primarily found in immune cells and is involved in the regulation of inflammation and immune response. 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide has been found to bind to the CB2 receptor and modulate its activity, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and chronic pain. 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide has also been found to induce cell death in cancer cells and inhibit the growth of tumors in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide in lab experiments is its specificity for the CB2 receptor, which allows for targeted modulation of the endocannabinoid system. However, one limitation of using 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide. One area of research is the development of more efficient synthesis methods for 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide. Another area of research is the investigation of the potential therapeutic applications of 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide in various disease models. Additionally, further research is needed to understand the mechanisms underlying the anti-inflammatory, analgesic, and anti-cancer effects of 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide.
Synthesis Methods
The synthesis of 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide involves several steps. The first step involves the reaction of 4-methoxy-2-methylbenzaldehyde with 2-methoxyaniline in the presence of a catalyst to form 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)aniline. The second step involves the reaction of the intermediate product with butanoyl chloride in the presence of a base to form 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide.
Scientific Research Applications
4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis and chronic pain. 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide has also been found to have potential anti-cancer properties, making it a potential treatment for various types of cancer.
properties
IUPAC Name |
4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14-13-16(22-2)12-11-15(14)7-6-10-19(21)20-17-8-4-5-9-18(17)23-3/h4-5,8-9,11-13H,6-7,10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGYFQZZYWQEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5855312.png)
![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5855320.png)
![N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855328.png)
![N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5855335.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5855340.png)
![2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazone](/img/structure/B5855350.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5855360.png)
![7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5855361.png)
![3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5855363.png)
![N-[3-(dimethylamino)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5855380.png)

![N-(2-furylmethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5855394.png)